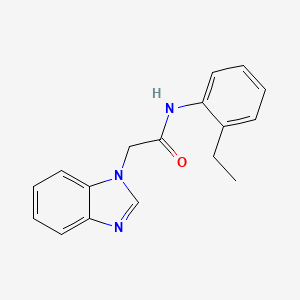
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as EF-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound is synthesized using a simple and efficient method, and its mechanism of action is still under investigation.
Aplicaciones Científicas De Investigación
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions. Moreover, this compound has been reported to exhibit potent inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the advantages of this compound is its simple and efficient synthesis method, which allows for the production of the compound in good yield. Moreover, this compound exhibits potent pharmacological effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One of the future directions is to investigate the mechanism of action of this compound in more detail, to better understand how it exerts its pharmacological effects. Another future direction is to study the potential use of this compound as a fluorescent probe for detecting metal ions in biological samples. Moreover, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is synthesized using a simple and efficient method that involves the reaction between 2-ethoxybenzohydrazide and 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature, and the product is obtained in good yield. The structure of the compound is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(19-21-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAOJJKOYLAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![5-(2-phenylethyl)-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5370123.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)

![6-methyl-4-{[(6-methyl-1H-benzimidazol-2-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5370140.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)